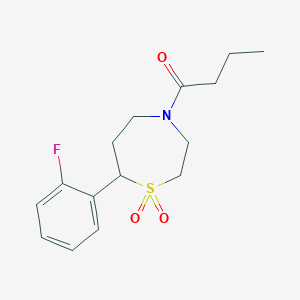

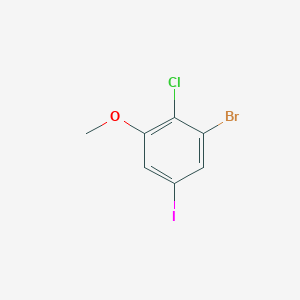

![molecular formula C18H21ClN4 B2488887 N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-03-4](/img/structure/B2488887.png)

N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclization of appropriate precursors under controlled conditions. For instance, compounds with similar structures have been synthesized through the cyclization of substituted pyrimidines with hydrazides under microwave irradiation, showcasing the versatility of methods available for constructing the pyrazolo[1,5-a]pyrimidine core (Deohate & Palaspagar, 2020). The specific synthesis route for N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine would likely involve a similar strategic formation of the pyrazolo[1,5-a]pyrimidine scaffold followed by subsequent functionalization to introduce the butan-2-yl and 2-chlorophenyl groups.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines, including the compound , is characterized by the presence of both pyrazole and pyrimidine rings fused together. This fusion imparts significant rigidity to the molecular framework, influencing its electronic and spatial properties. Crystallographic studies on similar compounds have highlighted the importance of intermolecular interactions, such as hydrogen bonding and π-stacking, in dictating the molecular conformation and packing in the solid state (Repich et al., 2017).

Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Agents

Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise as antimicrobial and anticancer agents. For example, novel pyrazole derivatives linked with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have demonstrated potential antimicrobial and anticancer activities, with some compounds exhibiting higher anticancer activity than the reference drug doxorubicin. These compounds have been characterized and evaluated for their in vitro antimicrobial and anticancer activity, highlighting their potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural and Biological Activity Analysis

The synthesis and characterization of pyrazolo[1,5-a]pyrimidine compounds have been extensively studied, including their crystal structures and antitumor activities. For instance, the synthesis of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine and its marked inhibition against human lung adenocarcinoma and gastric cancer cell lines underscore the anticancer potential of these compounds. These studies provide valuable insights into the relationship between the structural characteristics of these compounds and their biological activities, paving the way for the development of novel anticancer drugs (Liu, Zhao, & Lu, 2020).

Antinociceptive and Anti-inflammatory Properties

Research on thiazolopyrimidine derivatives has shown that these compounds possess significant antinociceptive and anti-inflammatory properties. A series of synthesized heterocyclic compounds were evaluated for their antinociceptive activity using the tail-flick technique and for anti-inflammatory activity using the carrageenan-induced paw edema test. The para-substituted derivatives demonstrated noteworthy activities, indicating the potential of these compounds in the development of new analgesic and anti-inflammatory drugs (Selvam, Karthik, Palanirajan, & Ali, 2012).

Serotonin Receptor Antagonists

Syntheses of novel 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have led to the identification of potent serotonin 5-HT6 receptor antagonists. The structural modifications in these compounds have been analyzed to understand their receptor antagonistic activity. This research holds promise for the development of new therapeutic agents targeting serotonin receptors, which are implicated in various neurological disorders (Ivachtchenko, Golovina, Kadieva, Kysil, Mitkin, Tkachenko, & Okun, 2011).

Propiedades

IUPAC Name |

N-butan-2-yl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4/c1-5-11(2)20-16-10-12(3)21-18-17(13(4)22-23(16)18)14-8-6-7-9-15(14)19/h6-11,20H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWCMZOFKEPVIHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Dimethylsulfamoyl)methyl]benzoic acid](/img/structure/B2488808.png)

![{[3-(4-Bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}[(6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2488811.png)

![4-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B2488816.png)

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2488821.png)

![N-[2-[[5-(Trifluoromethyl)pyridin-2-yl]sulfanylmethyl]phenyl]prop-2-enamide](/img/structure/B2488822.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2488823.png)